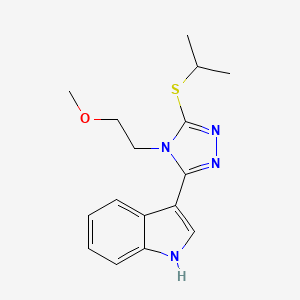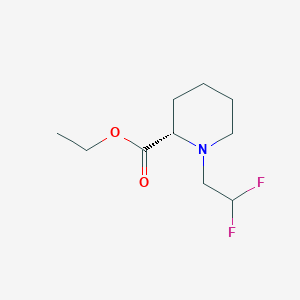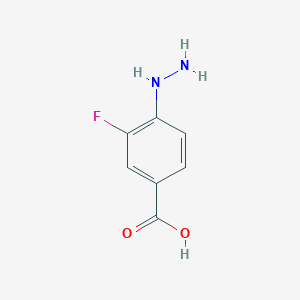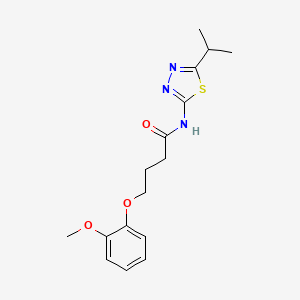
1-Phenylhexan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenylhexan-3-amine is an organic compound with the molecular formula C12H19N It is a primary amine, characterized by the presence of an amino group (-NH2) attached to the third carbon of a hexane chain, which also bears a phenyl group (a benzene ring)
准备方法
Synthetic Routes and Reaction Conditions: 1-Phenylhexan-3-amine can be synthesized through several methods:
Reductive Amination: This involves the reaction of 1-phenylhexan-3-one with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 1-phenylhexan-3-ol with ammonia or an amine in the presence of a dehydrating agent like thionyl chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product.
化学反应分析
1-Phenylhexan-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Acylation: The amine can react with acyl chlorides or anhydrides to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Acylation: Acyl chlorides, anhydrides.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines.
Acylation: Amides.
科学研究应用
1-Phenylhexan-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
作用机制
The mechanism of action of 1-Phenylhexan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The phenyl group can participate in π-π interactions and hydrophobic interactions, further modulating the compound’s effects.
相似化合物的比较
1-Phenylhexan-3-amine can be compared with other similar compounds, such as:
1-Phenylhexan-2-amine: This compound has the amino group attached to the second carbon, resulting in different chemical and biological properties.
1-Phenylhexan-4-amine: Here, the amino group is attached to the fourth carbon, leading to variations in reactivity and applications.
1-Phenylpentan-3-amine: This compound has a shorter carbon chain, which affects its physical and chemical properties.
Uniqueness: this compound is unique due to its specific structural arrangement, which influences its reactivity and potential applications. The position of the amino group and the phenyl ring provides distinct chemical properties that can be leveraged in various scientific and industrial contexts.
属性
IUPAC Name |
1-phenylhexan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRXVPWWCRIOJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(piperidine-1-sulfonyl)phenyl]-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2420627.png)

![9-methyl-2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2420629.png)


![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-methylbenzamide](/img/structure/B2420635.png)

![N-(4-chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2420639.png)


![Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2420644.png)
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2420645.png)
![methyl 2-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate](/img/structure/B2420647.png)

